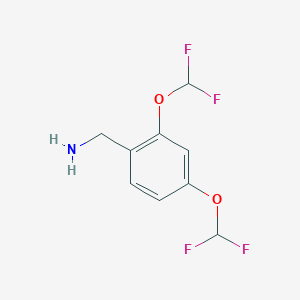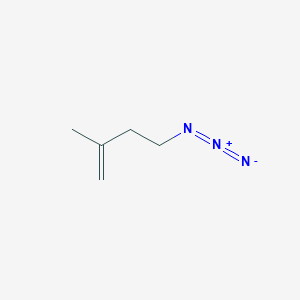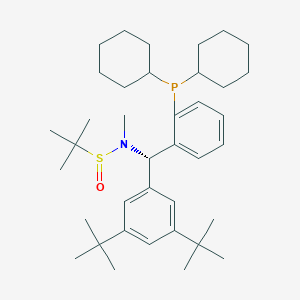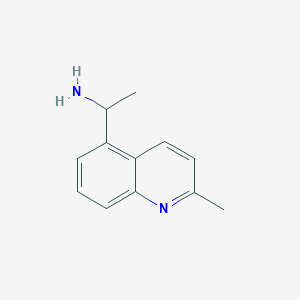
1-(2-Methylquinolin-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylquinolin-5-yl)ethanamine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit significant antimicrobial, antimalarial, anticancer, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylquinolin-5-yl)ethanamine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and other green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also utilized for large-scale production .
化学反応の分析
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens, sulfonyl chlorides, acid catalysts.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学的研究の応用
1-(2-Methylquinolin-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: Potential anticancer and antiviral properties are being explored.
Industry: Used in the production of dyes, catalysts, and materials
作用機序
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanamine involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may interfere with the PI3K/AKT/mTOR signaling pathway, inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: Similar structure but lacks the ethanamine group.
5-Aminoquinoline: Another derivative with significant biological activities
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanamine stands out due to its unique combination of the quinoline ring and the ethanamine group, which enhances its biological activity and makes it a versatile compound for various applications .
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-(2-methylquinolin-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-8-6-7-11-10(9(2)13)4-3-5-12(11)14-8/h3-7,9H,13H2,1-2H3 |
InChIキー |
JMKAOGMDGZVYFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

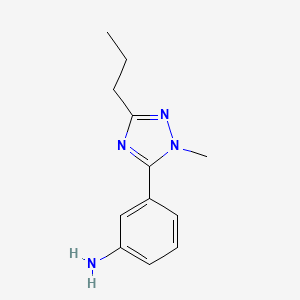
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
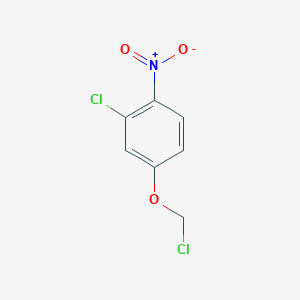
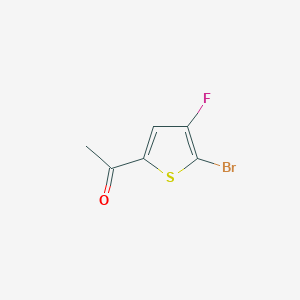

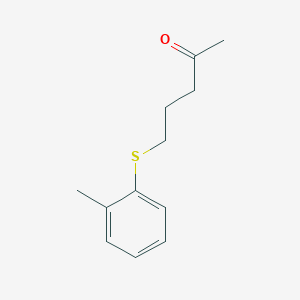
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
